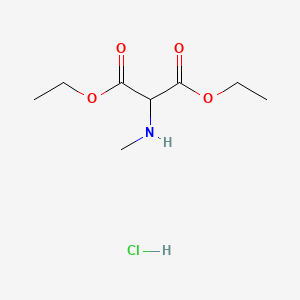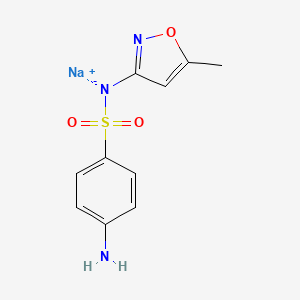
Diethyl 2-(methylamino)malonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(methylamino)malonate hydrochloride is an organic compound with the molecular formula C8H16ClNO4. It is a white to yellow powder or crystalline substance that is primarily used in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and fine chemicals due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(methylamino)malonate hydrochloride can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate with methylamine under basic conditions, followed by acidification to obtain the hydrochloride salt. The general steps are as follows:
Deprotonation: Diethyl malonate is deprotonated using a base such as sodium ethoxide to form an enolate.
Alkylation: The enolate reacts with methylamine to form diethyl 2-(methylamino)malonate.
Acidification: The product is then treated with hydrochloric acid to yield this compound
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pH to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(methylamino)malonate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.
Decarboxylation: Upon heating, it can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, water
Major Products
Substituted Acetic Acids: Formed through decarboxylation.
Malonic Acid Derivatives: Formed through hydrolysis.
Scientific Research Applications
Diethyl 2-(methylamino)malonate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of barbiturates and other sedatives.
Industry: Applied in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of diethyl 2-(methylamino)malonate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino group can donate electrons, making it reactive towards electrophiles. This reactivity is exploited in the synthesis of more complex molecules, where it can form new carbon-carbon bonds through nucleophilic substitution and other reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(methylamino)malonate hydrochloride.
Diethyl aminomalonate hydrochloride: Another derivative of malonic acid with similar reactivity.
Dimethyl malonate: A similar compound with methyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to the presence of the methylamino group, which imparts distinct reactivity compared to other malonate derivatives. This makes it particularly useful in the synthesis of pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
diethyl 2-(methylamino)propanedioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDQOJWGNGPGCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480266 |
Source


|
| Record name | AGN-PC-0NI2FV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56598-98-2 |
Source


|
| Record name | 56598-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0NI2FV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)
